molecular formula C15H19ClN4O3 B4622769 2-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-N-ethyl-3-oxopiperazine-1-carboxamide

2-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-N-ethyl-3-oxopiperazine-1-carboxamide

Cat. No.: B4622769
M. Wt: 338.79 g/mol
InChI Key: BYYGLYLRGLSGGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-N-ethyl-3-oxopiperazine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, a chlorophenyl group, and an oxoethyl moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-N-ethyl-3-oxopiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chloroaniline with ethyl oxalyl chloride to form an intermediate, which is then reacted with piperazine to yield the final product. The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-N-ethyl-3-oxopiperazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

2-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-N-ethyl-3-oxopiperazine-1-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-N-ethyl-3-oxopiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-N-ethyl-3-oxopiperazine-1-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its piperazine ring and oxoethyl moiety provide additional sites for chemical modification, making it a versatile scaffold for drug development and other applications.

Properties

IUPAC Name

2-[2-(4-chloroanilino)-2-oxoethyl]-N-ethyl-3-oxopiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN4O3/c1-2-17-15(23)20-8-7-18-14(22)12(20)9-13(21)19-11-5-3-10(16)4-6-11/h3-6,12H,2,7-9H2,1H3,(H,17,23)(H,18,22)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYGLYLRGLSGGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCNC(=O)C1CC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-N-ethyl-3-oxopiperazine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
2-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-N-ethyl-3-oxopiperazine-1-carboxamide
Reactant of Route 3
Reactant of Route 3
2-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-N-ethyl-3-oxopiperazine-1-carboxamide
Reactant of Route 4
Reactant of Route 4
2-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-N-ethyl-3-oxopiperazine-1-carboxamide
Reactant of Route 5
2-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-N-ethyl-3-oxopiperazine-1-carboxamide
Reactant of Route 6
2-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-N-ethyl-3-oxopiperazine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.